molecular formula C8H10N2O3 B094399 2-Ethoxy-5-nitroaniline CAS No. 136-79-8

2-Ethoxy-5-nitroaniline

Cat. No. B094399
CAS RN: 136-79-8
M. Wt: 182.18 g/mol
InChI Key: AMMPGYPPRLWMLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroaniline derivatives typically involves multi-step chemical reactions, starting from simpler aniline compounds. For example, the synthesis of N-methyl-5-methoxyl-2-nitroaniline involves a four-step process starting from 5-chloro-2-nitroaniline, including substitution, acetylation, methylation, and deacetylation to yield the final product . Similarly, 2-nitro-4-methoxyaniline is synthesized from 4-methoxyaniline through acetylation, nitration, and reduction, with a reported yield of 71%, which is an improvement over previous methods . These examples suggest that the synthesis of 2-ethoxy-5-nitroaniline would likely involve nitration and alkylation steps tailored to introduce the ethoxy and nitro groups at the desired positions on the aniline ring.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex, as evidenced by the crystal structure analysis of a complex containing 2-methyl-4-nitroaniline . In this study, nitroaniline molecules were found to stack above and below guanine-cytosine pairs in a duplex structure, with a third nitroaniline molecule stacking on one of the other two. This indicates that nitroaniline compounds can participate in stacking interactions, which could be relevant for the molecular structure of 2-ethoxy-5-nitroaniline as well.

Chemical Reactions Analysis

Nitroaniline compounds are known to engage in various chemical reactions due to their functional groups. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the amino group. The papers do not provide specific reactions for 2-ethoxy-5-nitroaniline, but the chemical behavior of similar compounds suggests that it could undergo reactions such as hydrogen bonding, as seen in the crystal structures of 2-methyl-5-nitroaniline salts with inorganic acids . These salts exhibit hydrogen bonding patterns that form 1D or 2D networks, indicating the potential for 2-ethoxy-5-nitroaniline to form similar interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives can be inferred from spectroscopic and theoretical analyses. For instance, the IR spectra of 2-methyl-5-nitroaniline salts provide insights into the strength of hydrogen bonds within the crystal structures . The frequency of N-H and O-H stretching vibrations, as well as NH3 group libration, can be used to assess the strength of these bonds. Additionally, Hirshfeld surface analysis reveals that molecules are connected by C-H...ONO2 interactions and other non-hydrogen bonding interactions, which could also be relevant for understanding the properties of 2-ethoxy-5-nitroaniline.

Scientific Research Applications

  • Pharmaceutical Applications : Nitroanilines like 2-Ethoxy-5-nitroaniline are used in pharmaceutical formulations. For example, nitroanilines have been tested as spectrophotometric reagents for determining ethinylestradiol in pharmaceutical formulations, highlighting their potential in analytical chemistry and drug testing (Teixeira et al., 2011).

  • Material Science : The compound has applications in the synthesis of various materials. Studies have explored its use in coupling acyl-L-amino acids with aniline and p-nitroaniline, indicating its role in producing diverse chemical compounds (Chen Fm & Benoiton Nl, 1978).

  • Environmental Impact and Biodegradation : Research on compounds like 2-chloro-4-nitroaniline, which shares structural similarities with 2-Ethoxy-5-nitroaniline, has shed light on their environmental impact and biodegradation pathways. This includes studies on aerobic degradation pathways by specific bacterial strains, indicating the environmental relevance of these compounds (Khan et al., 2013).

  • Molecular Electronics : Nitroaniline derivatives have been used in molecular electronics, showcasing their potential in developing new electronic devices. For instance, a molecule containing a nitroamine redox center demonstrated negative differential resistance and high on-off peak-to-valley ratios in electronic devices (Chen et al., 1999).

  • Chemical Sensing and Imaging : Compounds structurally related to 2-Ethoxy-5-nitroaniline have been used in the development of fluorescent probes for imaging in living cells. These probes are instrumental in detecting specific biological molecules or ions, contributing to advancements in bioimaging and diagnostics (Kawai et al., 2013).

  • Polymer Chemistry : In the field of polymer chemistry, nitroaniline derivatives are involved in the synthesis and characterization of polymers like polyaniline. These studies contribute to understanding the properties and applications of conductive polymers (Ibrahim, 2017).

Safety And Hazards

When handling 2-Ethoxy-5-nitroaniline, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-ethoxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMPGYPPRLWMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870485
Record name 2-Ethoxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-nitroaniline

CAS RN

136-79-8
Record name 2-Ethoxy-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-o-phenetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-NITRO-O-PHENETIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4P5398Z3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
廖立敏, 李建凤, 雷光东 - 武汉大学学报(理学版), 2017 - xml-data.org
: 将有机化合物分子中的非氢原子分为4 类, 将不同非氢原子自身及非氢原子之间的关系参数化构建出新的结构描述符, 对部分取代苯胺类化合物分子结构进行参数化表达, 采用逐步回归(SMR) …
Number of citations: 1 www.xml-data.org

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